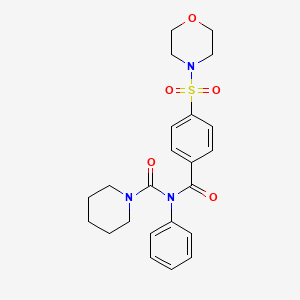

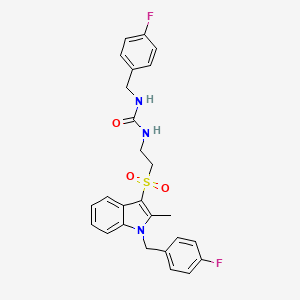

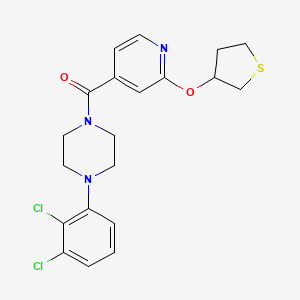

N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide, also known as NMS-P118, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. It is a highly selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.

科学的研究の応用

Antimicrobial Activity

Compounds similar to N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide have shown promising antimicrobial activity. They have been tested against bacterial and fungal strains . The results of these studies suggest a potential for developing novel antimicrobial agents to fight Gram-positive pathogens .

Antioxidant Activity

These compounds have also been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . This suggests that they could be used in the development of treatments for diseases caused by oxidative stress.

Toxicity Studies

Toxicity studies have been conducted on these compounds, including tests on freshwater cladoceran Daphnia magna Straus . This is important for assessing the safety of these compounds in biological systems.

Anticancer Activity

Compounds with sulfonamide moieties, like N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide, have been reported to show substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .

Inhibition of Dihydrofolate Reductase (DHFR)

Sulfonamide derivatives exhibit antimicrobial and antitumor activities through the inhibition of dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the synthesis of nucleotides and thus, its inhibition can prevent the growth of rapidly dividing cells, such as cancer cells.

Drug Design

The structure of N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide allows for a wide range of modifications, making it a promising scaffold for the design of new drugs . In silico studies have been performed to predict the potential antimicrobial effect and toxicity of these compounds .

特性

IUPAC Name |

N-(4-morpholin-4-ylsulfonylbenzoyl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O5S/c27-22(19-9-11-21(12-10-19)32(29,30)25-15-17-31-18-16-25)26(20-7-3-1-4-8-20)23(28)24-13-5-2-6-14-24/h1,3-4,7-12H,2,5-6,13-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNVQZFABVMHBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(morpholinosulfonyl)benzoyl)-N-phenylpiperidine-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride](/img/structure/B2682672.png)

![2-Chloro-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2682679.png)

![2-({6-[(2-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2682680.png)

![2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2682682.png)

![[(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methyl](iodo)zinc](/img/structure/B2682683.png)

![N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2682692.png)